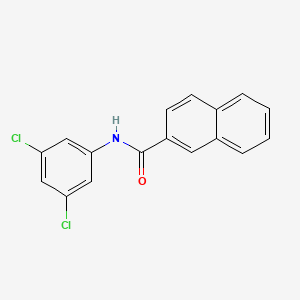

N-(3,5-dichlorophenyl)naphthalene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO/c18-14-8-15(19)10-16(9-14)20-17(21)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAVVMDDVDZBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(3,5-dichlorophenyl)naphthalene-2-carboxamide

The creation of the amide linkage in N-(3,5-dichlorophenyl)naphthalene-2-carboxamide is most commonly achieved through the reaction of a naphthalene-2-carboxylic acid derivative with 3,5-dichloroaniline (B42879). This can be accomplished via several established condensation methodologies.

Amide Bond Formation via Condensation Reactions

Traditional condensation reactions are a mainstay for the synthesis of amides. These methods typically involve the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine. One common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 3,5-dichlorobenzoyl chloride can be reacted with various arylamines in a solvent like N,N'-dimethylformamide (DMF) at elevated temperatures to afford good yields of the corresponding dichlorobenzamide derivatives. A similar strategy can be applied to the synthesis of the target compound by reacting naphthalene-2-carbonyl chloride with 3,5-dichloroaniline.

Alternatively, coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and the amine. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent, used to synthesize N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides by condensing the corresponding carboxylic acid and amine in DMF. researchgate.net Another example involves the use of triethylamine (B128534) as a base in a solvent like dichloromethane (B109758) to facilitate the amide bond formation between a carboxylic acid and an aniline (B41778). rsc.org

A general representation of the condensation reaction is depicted below:

Scheme 1: General synthesis of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide via condensation of naphthalene-2-carboxylic acid and 3,5-dichloroaniline using a coupling agent.

Microwave-Assisted Synthesis Protocols

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. nih.gov For the synthesis of N-aryl naphthalene-2-carboxamides, microwave irradiation offers a significant advantage over conventional heating methods.

A notable microwave-assisted protocol for the synthesis of structurally similar 3-hydroxy-N-arylnaphthalene-2-carboxanilides involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with various anilines in the presence of phosphorus trichloride (B1173362) (PCl₃) in dry chlorobenzene. nih.gov This reaction proceeds efficiently under microwave irradiation, leading to the desired products in high yields. A similar protocol could be adapted for the synthesis of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide. The use of microwave energy can dramatically reduce reaction times, often from hours to minutes. nih.gov

The general reaction is as follows:

Scheme 2: Microwave-assisted synthesis of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide.

Optimization of Reaction Conditions and Yields

The efficiency of both conventional and microwave-assisted syntheses of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often optimized include the choice of solvent, the type and amount of catalyst or coupling agent, the reaction temperature, and the reaction time.

The following interactive table illustrates the typical optimization of a microwave-assisted amide synthesis, showcasing how different parameters can affect the product yield. While this data is for a related amide synthesis, the principles are directly applicable.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Toluene | Triethylamine (1.5) | 120 | 30 | 65 |

| 2 | Dioxane | Triethylamine (1.5) | 120 | 30 | 78 |

| 3 | DMF | Triethylamine (1.5) | 120 | 30 | 85 |

| 4 | DMF | DIPEA (1.5) | 120 | 30 | 88 |

| 5 | DMF | DIPEA (1.5) | 140 | 15 | 92 |

| 6 | DMF | DIPEA (1.5) | 140 | 10 | 95 |

This table is a representative example based on general principles of reaction optimization for similar compounds and does not represent empirically validated data for the specific synthesis of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide.

Synthesis of Analogues and Derivatives of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide

The synthesis of analogues and derivatives of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide is a key area of research, driven by the desire to explore the structure-activity relationships of this class of compounds.

Rational Design of Structural Modifications

The rational design of new analogues involves strategic modifications to the core structure of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide. These modifications can include altering the halogenation pattern on the phenyl ring or introducing various substituents on the naphthalene (B1677914) moiety.

For example, modifying the substitution on the phenyl ring can have a significant impact on the biological activity of the molecule. The synthesis of a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives has shown that different halogen and trifluoromethyl substitutions on the aniline moiety lead to compounds with varying antimicrobial activities. nih.gov Similarly, the design of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides as MDR reversal agents was based on generating a pharmacophore model. researchgate.net

The following interactive table provides examples of structural modifications and the rationale behind them.

| Modification Site | Type of Modification | Rationale |

| Phenyl Ring | Varying halogen substituents (e.g., F, Br) | To modulate electronic properties and lipophilicity. |

| Phenyl Ring | Introducing trifluoromethyl groups | To enhance metabolic stability and binding affinity. |

| Naphthalene Ring | Addition of hydroxyl or methoxy (B1213986) groups | To alter solubility and introduce hydrogen bonding capabilities. |

| Naphthalene Ring | Substitution at different positions | To explore the spatial requirements of biological targets. |

Stereoselective Synthesis Approaches

N-aryl carboxamides, particularly those with bulky ortho-substituents on the aryl ring, can exhibit axial chirality due to restricted rotation around the N-aryl bond. This phenomenon, known as atropisomerism, can lead to enantiomers that may have different biological activities. The stereoselective synthesis of such atropisomeric amides is a challenging but important area of research.

While specific examples of the stereoselective synthesis of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide analogues are not prevalent in the literature, general strategies for the asymmetric synthesis of atropisomeric N-aryl amides can be considered. These approaches often involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the amide bond formation. The development of such synthetic routes would be crucial for the preparation of enantiomerically pure analogues of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide for pharmacological evaluation.

Preparation of Precursors and Intermediates

The successful synthesis of the target compound is contingent on the efficient preparation of its precursors: 3,5-dichloroaniline and naphthalene-2-carbonyl chloride.

3,5-Dichloroaniline

3,5-Dichloroaniline is a crucial intermediate in the synthesis of various chemical compounds. Several methods have been reported for its preparation, each with distinct advantages and reaction conditions.

One common method involves the hydrogenation of 3,5-dichloronitrobenzene. bohrium.com This process typically utilizes a catalyst, such as nanoscale iron(III) oxide (Fe2O3), to facilitate the reduction of the nitro group to an amine.

Another approach is the ammonolysis of 1,3,5-trichlorobenzene (B151690) or 1,2,4-trichlorobenzene. This method involves reacting the chlorinated benzene (B151609) derivative with ammonia (B1221849) at elevated temperatures and pressures.

A multi-step synthesis starting from 2,4-dichloroaniline (B164938) has also been developed. This process involves the bromination of 2,4-dichloroaniline to form 2-bromo-4,6-dichloroaniline, followed by deamination and subsequent ammonolysis of the resulting 3,5-dichlorobromobenzene. acs.org

The table below summarizes some of the synthetic routes to 3,5-dichloroaniline.

| Starting Material | Key Reagents | Reaction Type | Reference |

| 3,5-Dichloronitrobenzene | H2, Catalyst (e.g., Fe2O3) | Hydrogenation | bohrium.com |

| 1,3,5-Trichlorobenzene | Ammonia | Ammonolysis | nsf.gov |

| 2,4-Dichloroaniline | Bromine, NaNO2, Ammonia | Bromination, Deamination, Ammonolysis | acs.org |

Naphthalene-2-carbonyl chloride

Naphthalene-2-carbonyl chloride, also known as 2-naphthoyl chloride, is the second key precursor. It is an acid chloride derivative of naphthalene-2-carboxylic acid. nih.gov The most common method for its preparation is the reaction of naphthalene-2-carboxylic acid with a chlorinating agent.

Thionyl chloride (SOCl2) is a widely used reagent for this transformation due to its effectiveness and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. Oxalyl chloride is another effective, albeit more expensive, chlorinating agent. The reaction is typically carried out in an inert solvent.

The general reaction is as follows:

C10H7COOH + SOCl2 → C10H7COCl + SO2 + HCl

Green Chemistry Principles in Naphthalene Carboxamide Synthesis

The application of green chemistry principles to the synthesis of naphthalene carboxamides, and amide bond formation in general, is an area of increasing focus aimed at reducing the environmental impact of chemical processes. ucl.ac.uk Key areas of improvement include the use of greener solvents, the development of catalytic methods, and the use of biocatalysts. nih.govucl.ac.uk

Greener Solvents:

Traditional amide synthesis often employs hazardous organic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). rsc.orgresearchgate.net Research has focused on identifying and utilizing more environmentally benign alternatives. rsc.orgresearchgate.net

Several bio-based solvents have shown promise as replacements for conventional solvents in amide synthesis. These include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a viable alternative to DCM and THF.

Cyclopentyl methyl ether (CPME): Offers advantages such as a high boiling point, low water miscibility, and stability under acidic and basic conditions.

γ-Valerolactone (GVL): A biodegradable solvent derived from biomass. nsf.gov

Water is also being explored as a green solvent for amide bond formation, often in the presence of surfactants to overcome solubility issues. acs.orgnsf.gov

The following table highlights some green solvent alternatives for amide synthesis.

| Green Solvent | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, good alternative to chlorinated solvents |

| Cyclopentyl methyl ether (CPME) | High boiling point, low water miscibility |

| γ-Valerolactone (GVL) | Biodegradable, derived from biomass |

| Water | Abundant, non-toxic |

Catalytic Methods:

The development of catalytic methods for amide bond formation aims to reduce the use of stoichiometric activating agents, which generate significant waste. Boric acid has been investigated as a simple and readily available catalyst for the synthesis of amides from carboxylic acids and urea (B33335) in a solvent-free reaction. researchgate.net This approach offers high reaction rates and good yields.

Enzymatic Synthesis:

Enzymes, particularly lipases, have emerged as powerful biocatalysts for amide bond formation under mild reaction conditions. nih.gov Candida antarctica lipase (B570770) B (CALB) is a widely used enzyme for this purpose. nih.gov Enzymatic methods offer high selectivity and reduce the formation of byproducts, simplifying purification processes. nih.gov

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide, confirming its covalent framework and electronic properties.

While specific experimental spectra for N-(3,5-dichlorophenyl)naphthalene-2-carboxamide are not widely published, the expected NMR signatures can be reliably predicted based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the naphthalene (B1677914), dichlorophenyl, and amide protons.

Amide Proton (N-H): A single, broad resonance is expected in the downfield region (typically δ 9.5-10.5 ppm), characteristic of an amide proton.

Naphthalene Protons: The seven protons on the naphthalene ring system would appear as a series of complex multiplets in the aromatic region (δ 7.5-8.5 ppm). The proton at the C1 position, being ortho to the carboxamide group, is expected to be the most deshielded.

Dichlorophenyl Protons: The protons on the 3,5-dichlorophenyl ring are expected to appear as two distinct signals. The single proton at the C4 position would likely be a triplet (due to coupling with the two equivalent C2/C6 protons), while the two equivalent protons at the C2 and C6 positions would appear as a doublet. These signals would be found in the δ 7.2-7.8 ppm range.

¹³C NMR Spectroscopy: The carbon spectrum would provide confirmation of the carbon skeleton. Based on the molecule's structure (C₁₇H₁₁Cl₂NO), 17 distinct carbon signals are expected.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, with a predicted chemical shift in the δ 165-170 ppm range.

Aromatic Carbons: The remaining signals would correspond to the 16 aromatic carbons of the naphthalene and dichlorophenyl rings, appearing between δ 115-140 ppm. The carbons directly bonded to chlorine atoms (C3' and C5') would be identifiable in this region.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | 9.5 - 10.5 (s, broad) | - |

| Amide (C=O) | - | 165 - 170 |

| Naphthalene (CH) | 7.5 - 8.5 (m) | 124 - 135 |

| Dichlorophenyl (C2'-H, C6'-H) | 7.5 - 7.8 (d) | 120 - 125 |

| Dichlorophenyl (C4'-H) | 7.2 - 7.5 (t) | 122 - 127 |

| Dichlorophenyl (C-Cl) | - | 134 - 137 |

Note: This table contains predicted data based on general principles and data from similar compounds. s = singlet, d = doublet, t = triplet, m = multiplet.

Mass spectrometry serves to confirm the molecular weight and provides insight into the compound's stability and fragmentation pathways. The molecular formula for N-(3,5-dichlorophenyl)naphthalene-2-carboxamide is C₁₇H₁₁Cl₂NO, giving it a molecular weight of approximately 332.19 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the exact mass, which is calculated to be 331.0218 Da for the [M]⁺ ion. A key feature in the mass spectrum would be the characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), leading to prominent M, M+2, and M+4 peaks with an approximate intensity ratio of 9:6:1.

Under electron ionization (EI), the primary fragmentation is expected to be the cleavage of the amide bond (an α-cleavage event), which is the most labile bond in the structure. This would lead to two major fragment ions.

Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 331 | [C₁₇H₁₁Cl₂NO]⁺ | Molecular ion ([M]⁺), showing isotopic pattern |

| 161 | [C₄H₃Cl₂N]⁺ | 3,5-dichloroaniline (B42879) radical cation |

| 155 | [C₁₁H₇O]⁺ | Naphthoyl cation (base peak) |

Note: This table contains predicted data based on established fragmentation patterns for amides.

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups within the molecule.

N-H Stretch: A sharp to moderately broad absorption band is expected around 3300-3250 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

Amide I Band (C=O Stretch): A strong, sharp absorption band is predicted to appear between 1680 and 1650 cm⁻¹, which is characteristic of the C=O stretching vibration in a secondary amide.

Amide II Band (N-H Bend): Another characteristic amide band, resulting from N-H bending coupled with C-N stretching, is expected near 1550-1510 cm⁻¹.

C=C Aromatic Stretch: Multiple sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dictated by the electronic transitions within the aromatic systems. The naphthalene moiety, being a large conjugated system, is expected to dominate the spectrum. The spectrum would likely exhibit multiple absorption bands corresponding to π-π* transitions. Similar to naphthalene itself, a fine vibrational structure may be observed for the absorption bands, particularly in non-polar solvents. The main absorption maxima (λmax) for naphthalene derivatives typically appear in the 250-350 nm range.

Crystallographic Studies

While no published crystal structure for N-(3,5-dichlorophenyl)naphthalene-2-carboxamide is currently available, its solid-state characteristics can be inferred from related structures and the principles of molecular packing.

A single-crystal X-ray diffraction analysis would provide definitive information on the molecule's solid-state conformation. Such a study would precisely measure bond lengths, bond angles, and crucial torsion angles.

Based on analyses of structurally similar compounds, such as N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide, it is highly probable that the molecule is not planar. nih.gov Steric hindrance between the naphthalene and dichlorophenyl rings would force them to adopt a twisted conformation relative to the central amide plane. The dihedral angle between the plane of the naphthalene ring system and the plane of the dichlorophenyl ring would be a key conformational parameter, likely falling in the range of 50-70°. nih.gov The amide linkage itself is expected to be largely planar to maximize resonance stabilization.

Anticipated Crystallographic Data

| Parameter | Description |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Bond Lengths | C=O (~1.24 Å), C-N (~1.33 Å), N-C(aryl) (~1.42 Å) |

| Bond Angles | C-N-C (~125°), O=C-N (~123°) |

The crystal packing of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide would be governed by a network of intermolecular interactions.

Hydrogen Bonding: The most significant directional interaction is expected to be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction is a classic and robust synthon in crystal engineering and would likely link the molecules into one-dimensional chains or centrosymmetric dimers. nih.gov

Other Interactions: Weaker interactions, such as C-H···π, C-H···O, and halogen (C-Cl···π) interactions, would also play a role in stabilizing the three-dimensional crystal lattice. The arrangement of molecules would seek to maximize attractive forces while minimizing steric repulsion.

The interplay of the strong N-H···O hydrogen bonds and the weaker, less directional π-stacking and van der Waals forces would ultimately define the final crystal architecture.

Table of Compounds Mentioned

| Compound Name |

|---|

| N-(3,5-dichlorophenyl)naphthalene-2-carboxamide |

| N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide |

| Naphthalene |

Conformational Dynamics and Isomeric Considerations

While direct crystallographic data for N-(3,5-dichlorophenyl)naphthalene-2-carboxamide is not extensively detailed in the literature, significant insights can be drawn from the analysis of closely related structures. For instance, the crystal structure of N-(3,5-dichlorophenyl)-2-(naphthalen-1-yl)acetamide, an isomer with a methylene (B1212753) spacer between the naphthalene ring and the carbonyl group, provides valuable information on the likely torsional angles. nih.gov In this related compound, the molecule adopts a twisted conformation. nih.gov

In the analogous N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide, the central acetamide (B32628) unit is essentially planar. nih.gov The naphthalene ring system and the dichlorinated benzene (B151609) ring are significantly twisted out of this plane. nih.gov This twisting is a common feature in N-aryl amides to relieve steric hindrance between the aromatic systems. nih.gov

Detailed analysis of this related acetamide reveals specific dihedral angles that likely approximate the conformational state of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide. nih.gov The naphthalene ring and the benzene ring form distinct angles with the central amide plane, and with each other, indicating a non-planar molecular structure in the solid state. nih.gov

The interactive table below summarizes the key dihedral angles observed in the crystal structure of the closely related compound, N-(3,5-dichlorophenyl)-2-(naphthalen-1-yl)acetamide. nih.gov These values illustrate the significant rotational displacement of the aromatic rings relative to the amide linker.

| Interacting Planes | Dihedral Angle (°) |

|---|---|

| Naphthalene Ring and Acetamide Unit | 69.5 (2) |

| Benzene Ring and Acetamide Unit | 37.2 (2) |

| Naphthalene Ring and Benzene Ring | 52.36 (18) |

Rotation around the N-C(phenyl) bond can lead to different rotational isomers (rotamers). The energy barrier for this rotation determines the stability and interconversion rate of these conformers. The presence of two chlorine atoms at the meta positions (3 and 5) of the phenyl ring creates a specific steric and electronic environment that influences this rotational barrier and the preferred orientation of the ring. Similarly, the conformation of the H-N-C=O unit in related dichlorophenyl benzamides is typically observed to be trans. nih.gov This isomeric preference is a common feature in secondary amides due to its greater thermodynamic stability over the cis conformation.

Biological Activities and Molecular Mechanistic Investigations

In Vitro Antimicrobial Efficacy and Mechanisms

Investigations into the antimicrobial properties of chlorinated 1-hydroxynaphthalene-2-carboxanilides have revealed significant efficacy, particularly against pathogenic bacteria.

Evaluation of Antistaphylococcal Activity, including Methicillin-Resistant Staphylococcus aureus (MRSA)

The chlorinated analogue, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide, has demonstrated potent activity against Staphylococcus aureus, including strains resistant to conventional antibiotics like methicillin. nih.goviapchem.org

N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide has shown notable antistaphylococcal activity, with its efficacy being comparable or superior to some clinically used drugs. nih.gov The compound was found to be equally effective against clinical isolates of methicillin-resistant S. aureus (MRSA). nih.goviapchem.org

Determinations of its Minimum Inhibitory Concentration (MIC)—the lowest concentration of the compound that prevents visible growth of a bacterium—highlight its potency. nih.gov

| Compound | Bacterial Species | MIC (μM) |

|---|---|---|

| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Staphylococcus aureus (including MRSA isolates) | 0.37 |

Studies on the mechanism of action for N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide indicate that its primary antibacterial effect is not derived from the inhibition of energy metabolism. nih.gov The compound exhibited 96% inhibition of S. aureus respiration, but only at a concentration significantly higher than its MIC (16 times the MIC value). nih.goviapchem.org This suggests that while it can interfere with bacterial respiration, this is unlikely to be the main pathway through which it exerts its bactericidal or bacteriostatic effects at minimum effective concentrations. nih.gov

To identify the molecular targets of N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide within the bacterial cell, chemoproteomic analysis was performed. nih.gov This advanced technique helps in identifying which proteins are affected by the compound's presence. The analysis revealed that treatment of staphylococci with this agent resulted in the downregulation of four specific proteins. nih.goviapchem.org

The antibacterial effect of N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide is likely attributable to the downregulation of key proteins essential for bacterial survival and growth. nih.gov Among the proteins identified through chemoproteomic profiling, the most notable was the ATP-dependent protease ATPase subunit HslU. nih.goviapchem.org HslU is a component of the HslUV protease complex, which is crucial for efficient protein repair and degradation, a process vital for bacterial viability. nih.gov The downregulation of HslU and other proteins involved in nucleotide/nucleic acid and protein synthesis likely contributes significantly to the compound's antistaphylococcal activity. nih.goviapchem.org

Assessment of Antimycobacterial Activity against Mycobacterium tuberculosis and other Mycobacterial Species

Specific studies on the antimycobacterial activity of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide or its 1-hydroxy analogue against Mycobacterium tuberculosis and other mycobacterial species were not identified in the reviewed literature. However, the broader class of compounds known as hydroxynaphthalene-2-carboxanilides, which are cyclic analogues of salicylanilides, have been investigated as potential antimycobacterial agents. mdpi.com Research on various derivatives within this class has shown promising activity against several mycobacterial species, including M. tuberculosis H37Ra, M. kansasii, and M. smegmatis, suggesting that this chemical scaffold has potential for antimycobacterial drug discovery. mdpi.com

Investigation of Antifungal Properties

The naphthalene (B1677914) carboxamide scaffold is a recurring motif in the development of novel antimicrobial agents. Research into various derivatives has indicated that these compounds can possess significant antifungal activity. While specific studies focusing solely on N-(3,5-dichlorophenyl)naphthalene-2-carboxamide are not extensively detailed in the provided literature, the broader class of naphthalene derivatives has been shown to be effective against a range of human pathogenic fungi researchgate.net. The lipophilic nature of the naphthalene ring is thought to enhance the penetration of biological membranes, a crucial step for antimicrobial efficacy ijpsjournal.com. For instance, novel fungicidal compounds such as N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) have demonstrated potent inhibitory effects against fungi like Rhizoctonia solani by targeting cellular mitochondria nih.gov. Similarly, other pyrazole (B372694) carboxamides have shown notable in vitro activity against phytopathogenic fungi, including Alternaria porri and Cercospora petroselini nih.gov. These findings suggest that the N-(3,5-dichlorophenyl)naphthalene-2-carboxamide structure warrants further investigation to characterize its specific antifungal profile and mechanism of action.

Synergistic Effects with Established Antimicrobial Agents

The combination of bioactive compounds with existing antimicrobial drugs is a key strategy to combat drug resistance and enhance therapeutic efficacy. Studies on structurally similar compounds, such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, have shown promising synergistic activity. For example, certain derivatives have demonstrated synergy when combined with ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA) isolates nih.gov. The principle of synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is well-established and can lead to reduced dosages and a lower likelihood of developing resistance nih.gov. While direct studies on the synergistic effects of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide are not specified, the observed synergy in closely related analogues provides a strong rationale for investigating its potential in combination therapies against resistant bacterial and fungal strains nih.gov.

Anti-Proliferative and Chemosensitizing Research in Model Systems

The naphthalene-2-carboxamide framework has been explored for its potential as an anti-cancer agent. A novel class of these molecules was evaluated for cytotoxicity and resistance reversal activity in P388 murine lymphocytic leukemia cell lines nih.gov. While these specific test compounds were found to be non-toxic at the doses studied, the broader family of dichlorophenyl-containing compounds has shown anti-proliferative effects. For example, the related compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4) effectively inhibited the survival and clonogenic potential of various lung cancer and melanoma cell lines nih.govnih.gov. The anti-proliferative effects of such compounds are often evaluated using MTT assays, which measure cell viability frontiersin.orgsemanticscholar.org. The data from related structures suggest that the 3,5-dichlorophenyl substitution pattern is a key feature for conferring anti-cancer activity, making N-(3,5-dichlorophenyl)naphthalene-2-carboxamide a candidate for further anti-proliferative screening in various cancer models, including leukemia.

Table 1: Anti-proliferative Activity of Related Dichlorophenyl Compounds This table presents data for a structurally related compound to illustrate the potential activity of the dichlorophenyl moiety.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Lung Cancer Cell Lines | MTT Assay | IC50 | Dose-dependent growth inhibition | nih.gov |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Melanoma Cell Lines | Clonogenic Assay | Inhibition of colony formation | Significant inhibition | nih.gov |

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), which renders many treatments ineffective nih.gov. One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from cancer cells core.ac.uk. Naphthalene-2-carboxamide derivatives have been specifically designed and evaluated as MDR reversal agents nih.gov. In studies using adriamycin-resistant P388 murine lymphocytic leukemia cells (P388/ADR), these compounds were shown to effectively reverse adriamycin resistance nih.gov. They demonstrated a significant percentage enhancement in adriamycin activity, with some derivatives showing better activity than the standard reversal agent, Verapamil, at the same concentration nih.gov. This suggests that N-(3,5-dichlorophenyl)naphthalene-2-carboxamide may function by inhibiting efflux pumps or other resistance mechanisms, thereby re-sensitizing resistant cancer cells to conventional chemotherapy.

Table 2: MDR Reversal Activity of Naphthalene-2-Carboxamide Derivatives Data from a study on a class of naphthalene-2-carboxamides in an adriamycin-resistant leukemia cell line.

| Cell Line | Chemotherapeutic Agent | Naphthalene-2-Carboxamide Concentration | Effect | Potency vs. Verapamil | Reference |

|---|---|---|---|---|---|

| P388/ADR | Adriamycin | 40 µg/ml | 33.58% - 90.67% enhancement in activity | Better activity for select compounds | nih.gov |

| P388/ADR | Adriamycin | 80 µg/ml | 8.80% - 46.04% enhancement in activity | - | nih.gov |

The anti-cancer effects of bioactive compounds are often rooted in their ability to modulate critical cellular pathways, such as the cell cycle and apoptosis (programmed cell death) nih.gov. Research on the related compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has shown that it can induce G0/G1 or G2/M phase cell cycle arrest in lung cancer and melanoma cells, respectively nih.govnih.gov. This arrest prevents cancer cells from proceeding through the division cycle and proliferating. The compound was also found to inhibit the expression of key cell cycle regulatory proteins like CDK2, CDK4, and various cyclins nih.gov. Furthermore, these compounds can induce apoptosis, as evidenced by an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 nih.gov. These mechanistic insights from a structurally similar molecule suggest that N-(3,5-dichlorophenyl)naphthalene-2-carboxamide could exert its anti-proliferative effects by interfering with cell cycle progression and promoting programmed cell death in cancer cells.

Herbicidal and Photosynthesis Inhibition Studies

A series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which are structurally very similar to N-(3,5-dichlorophenyl)naphthalene-2-carboxamide, have been investigated for their herbicidal potential. These studies focus on the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts mdpi.comnih.govmdpi.com. The ability to disrupt photosynthesis is a common mechanism of action for many commercial herbicides nih.gov.

Within this class of compounds, the position and electronic properties of the substituents on the anilide ring were found to be critical for activity mdpi.comnih.gov. Dihalogenated derivatives, including those with chloro- and fluoro-substitutions, were synthesized and tested. The highest PET-inhibiting activity was often observed when substituents were placed at the 3 and 5 positions of the phenyl ring mdpi.com. For example, N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide showed the highest activity in one study, with an IC50 value of 9.8 µM mdpi.comresearchgate.net. These compounds were found to inhibit PET within photosystem II mdpi.comnih.gov. The consistent finding that 3,5-disubstitution is advantageous for high PET inhibition strongly implies that N-(3,5-dichlorophenyl)naphthalene-2-carboxamide is a potent inhibitor of photosynthesis and a promising candidate for development as a herbicidal agent.

Table 3: Photosynthetic Electron Transport (PET) Inhibition by N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides Data for structurally related analogues tested in spinach chloroplasts.

| Compound | Substitution Pattern | Target | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| N-(3,5-Difluorophenyl) derivative | 3,5-difluoro | PET in Photosystem II | 9.8 | mdpi.comresearchgate.net |

| N-(3,5-Dimethylphenyl) derivative | 3,5-dimethyl | PET in Photosystem II | ~10 | mdpi.comnih.gov |

| N-(2,5-Difluorophenyl) derivative | 2,5-difluoro | PET in Photosystem II | ~10 | mdpi.comnih.gov |

| N-(3,5-Dichlorophenyl) derivative | 3,5-dichloro | PET in Photosystem II | 6.01 (log P value) | mdpi.com |

Note: The IC50 for the 3,5-dichloro derivative was not explicitly stated in the snippet, but its high lipophilicity (log P) was noted as relevant to activity.

Broader Biological Target Identification and Validation

Beyond the well-documented effects on photosynthesis, the identification of other potential biological targets for N-(3,5-dichlorophenyl)naphthalene-2-carboxamide is essential for a comprehensive understanding of its bioactivity and for discovering new potential applications. This typically involves screening the compound against a wide array of enzymes and cellular receptors.

A review of the available scientific literature did not yield specific data on the inhibitory activity of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide against specific enzymes. While other naphthalene carboxamide derivatives have been investigated as inhibitors of enzymes such as Raf kinase and histone deacetylases, dedicated studies on this particular compound are not presently available. google.comnih.gov

Similarly, a thorough search of scientific databases and literature did not provide specific information regarding receptor binding studies for N-(3,5-dichlorophenyl)naphthalene-2-carboxamide. Although structurally different aryl carboxamides have been evaluated for their binding affinity to receptors like the dopamine (B1211576) D3 receptor, no such data currently exists for the specific compound . nih.govnih.gov

Structure Activity Relationship Sar Analysis

Impact of Halogen Substituents on Biological Potency and Selectivity

The presence and positioning of halogen atoms on the phenyl ring of naphthalene-2-carboxamide derivatives are determinant factors for their biological activity. Variations in both the position of chlorine atoms and the type of halogen (fluorine, chlorine, or bromine) have been shown to significantly modulate the antistaphylococcal and photosynthesis-inhibiting properties of these compounds.

Positional Effects of Chlorine Atoms on Antistaphylococcal Activity

The substitution pattern of chlorine atoms on the anilide ring is decisive for the antistaphylococcal activity of 1-hydroxynaphthalene-2-carboxanilides. nih.govnih.gov Research has shown that the N-(3,5-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide derivative exhibits potent activity, comparable to or even exceeding that of clinically used drugs, with minimum inhibitory concentrations (MICs) as low as 0.37 μM. nih.govnih.goviapchem.org This compound proved equally effective against clinical isolates of methicillin-resistant S. aureus (MRSA). nih.govnih.gov

The position of the chlorine atoms significantly influences the molecule's lipophilicity, which in turn affects its antibacterial potency. Substitution at the meta positions (e.g., 3,5-dichloro) generally increases lipophilicity, which is correlated with higher activity. nih.gov Conversely, substitution at the ortho positions (e.g., 2,6-dichloro) has been observed to significantly reduce lipophilicity, which may impact the compound's ability to penetrate bacterial cell membranes. nih.gov This highlights that the specific arrangement of chlorine atoms is a critical factor in optimizing the antistaphylococcal effects of this class of compounds. nih.govnih.gov

| Compound | Substitution Pattern | Minimum Inhibitory Concentration (MIC) in μM |

|---|---|---|

| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | 3,5-Dichloro | 0.37 |

Influence of Halogen Type (F, Cl, Br) on Photosynthesis Inhibition

The type of halogen substituent on the anilide ring—fluorine, chlorine, or bromine—plays a crucial role in the photosynthesis-inhibiting activity of N-phenylnaphthalene-2-carboxamides. These compounds act by interrupting the photosynthetic electron transport (PET) in photosystem II (PS II). nih.govnih.gov The inhibitory activity is dependent on the lipophilicity and electronic properties conferred by the specific halogen substituents. nih.govresearchgate.net

Studies on a series of halogenated 1-hydroxynaphthalene-2-carboxanilides found that derivatives with 3,5-dichloro, 4-bromo-3-chloro, and 2,5-dibromo substitutions were among the most potent PET inhibitors. nih.govresearchgate.net For instance, N-(3,5-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide showed a high PET-inhibiting activity with an IC₅₀ value of 5.2 µM. nih.gov In a related series of 3-hydroxynaphthalene-2-carboxamides, the N-(3,5-difluorophenyl) derivative also demonstrated high activity, with an IC₅₀ of 9.8 µM. researchgate.net

| Compound Structure | Substituent (R) | IC₅₀ (μM) |

|---|---|---|

| 1-Hydroxy-N-phenylnaphthalene-2-carboxamide | 3,5-Cl | 5.2 |

| 1-Hydroxy-N-phenylnaphthalene-2-carboxamide | 4-Br, 3-Cl | 6.7 |

| 1-Hydroxy-N-phenylnaphthalene-2-carboxamide | 2,5-Br | 7.6 |

| 3-Hydroxy-N-phenylnaphthalene-2-carboxamide | 3,5-F | 9.8 |

Role of the Naphthalene (B1677914) Moiety and Carboxamide Linkage

The naphthalene ring and the carboxamide linker constitute the fundamental scaffold of these molecules and are essential for their biological activities. The amide bond is a critical feature for the activity of hydroxynaphthalene-carboxanilides. mdpi.com This linker correctly orients the naphthalene and phenyl rings, facilitating interactions with biological targets.

The naphthalene moiety itself is a well-recognized pharmacophore in medicinal chemistry, contributing to the binding of molecules to various biological targets through hydrophobic and π-stacking interactions. nih.govnih.gov In related compounds, the replacement of a naphthalene ring with a simpler benzene (B151609) ring was shown to abolish inhibitory effects, underscoring the importance of the larger aromatic system for activity. polyu.edu.hk The planarity and extended π-system of the naphthalene group are often crucial for effective binding to target proteins or enzymes. mdpi.com The combination of the rigid naphthalene scaffold and the flexible yet structurally important carboxamide linkage is therefore a key determinant of the biological profile of these compounds.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

Quantitative structure-activity relationship (QSAR) studies are pivotal in elucidating the specific physicochemical properties that govern the biological activities of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide and its analogs. These models often rely on molecular descriptors such as lipophilicity, electronic parameters, and steric factors.

Correlation of Lipophilicity (logP, ClogP) with Biological Activities

Lipophilicity, commonly expressed as logP or ClogP, is a key molecular descriptor that significantly influences the biological activities of naphthalene carboxamides. nih.govresearchgate.net For both antistaphylococcal and photosynthesis-inhibiting activities, a clear correlation with lipophilicity has been established.

In the context of photosynthesis inhibition, the relationship between PET-inhibiting activity and lipophilicity can be complex. For some series of N-phenyl-3-hydroxynaphthalene-2-carboxamides, the dependence is quasi-parabolic, indicating that there is an optimal lipophilicity for maximum activity. researchgate.net For others, a sharp decrease in activity is observed with increasing lipophilicity. researchgate.net The inhibitory activity of halogenated 1-hydroxynaphthalene-2-carboxanilides is directly dependent on the lipophilicity imparted by the substituents. nih.govnih.gov

Regarding antistaphylococcal activity, lipophilicity is also a critical factor. nih.gov As noted, chlorine substitution at the meta positions of the phenyl ring increases lipophilicity and corresponds to higher activity, while ortho-substitution decreases lipophilicity. nih.gov However, it is important to note that studies have shown poor correlations between experimentally determined lipophilicity values and computationally predicted logP values for these compounds, suggesting that experimental determination is more reliable for building accurate SAR models. mdpi.com

Electronic and Steric Parameters in SAR Models

Beyond lipophilicity, electronic and steric parameters are essential for developing comprehensive QSAR models. slideshare.net These descriptors help to quantify the influence of substituents on charge distribution and molecular shape, which are critical for drug-receptor interactions. researchgate.netmlsu.ac.in

Electronic effects, often described by Hammett's σ constant, measure a substituent's ability to withdraw or donate electrons. For photosynthesis inhibition by 1-hydroxynaphthalene-2-carboxanilides, a clear trend has been observed where activity sharply decreases with the increasing electron-withdrawing effect of the anilide substituents. nih.gov For example, the 3,5-dichloro substituted compound (σ = 1.11) is significantly more active (IC₅₀ = 5.2 µM) than the 2,6-dichloro substituted compound (σ = 1.33, IC₅₀ = 100.5 µM). nih.gov This suggests that a specific electronic distribution across the amide bond is necessary for potent activity. Some studies indicate a bilinear trend between PET inhibition and electronic properties, suggesting an optimal value for the electronic parameter. mdpi.com

Steric parameters describe the size and shape of the molecule or its substituents. In 3D-QSAR studies of other biologically active molecules, steric and electrostatic fields are mapped to understand how shape and charge influence activity. nih.govresearchgate.net For naphthalene carboxamides, while specific steric parameter correlations are less detailed in the provided context, it is understood that the steric bulk of substituents can influence the conformation of the molecule and its ability to fit into a target binding site.

| Compound (1-Hydroxy-N-phenylnaphthalene-2-carboxamide with R substituent) | Substituent (R) | Electronic Parameter (σ) | IC₅₀ (μM) |

|---|---|---|---|

| Compound 13 | 3,5-Cl | 1.11 | 5.2 |

| Compound 16 | 3,4,5-Cl | 1.46 | 8.0 |

| Compound 11 | 2,6-Cl | 1.33 | 100.5 |

| Compound 14 | 2,4,5-Cl | 1.56 | 153.2 |

Conformational Aspects and Flexibility in Ligand-Target Interactions of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide

The interaction of a ligand with its biological target is a dynamic process governed by the three-dimensional shapes that both molecules can adopt. For N-(3,5-dichlorophenyl)naphthalene-2-carboxamide, its conformational flexibility—or lack thereof—plays a pivotal role in determining its binding affinity and selectivity. This section explores the key conformational features of this compound and the implications of its structural dynamics for target engagement.

While a crystal structure for N-(3,5-dichlorophenyl)naphthalene-2-carboxamide is not publicly available, valuable insights can be drawn from the crystallographic data of the closely related analogue, N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide. nih.gov This compound differs only by the presence of a methylene (B1212753) spacer between the naphthalene ring and the carbonyl group. The analysis of this similar structure provides a strong model for the likely spatial arrangement of the key functional groups in the target compound.

In the acetamide (B32628) analogue, the naphthalene and dichlorophenyl rings are not coplanar. Instead, they adopt a twisted conformation. The dihedral angle, which is the angle between the planes of the two aromatic systems, is a critical parameter in defining the molecule's three-dimensional shape. For N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide, specific dihedral angles have been determined, as detailed in the table below.

| Interacting Moieties | Dihedral Angle (°) | Reference |

|---|---|---|

| Naphthalene Ring and Acetamide Plane | 69.5 (2) | nih.gov |

| Benzene Ring and Acetamide Plane | 37.2 (2) | nih.gov |

| Naphthalene Ring and Benzene Ring | 52.36 (18) | nih.gov |

This non-planar arrangement is significant as it presents a more complex three-dimensional profile for interaction with a protein's binding pocket compared to a flat, fully conjugated system. The rotation around the amide C-N bond is generally restricted due to its partial double-bond character, which keeps the amide unit itself relatively planar. nd.edu However, the bonds connecting the aromatic rings to this central linker—the N-C(aryl) and C(carbonyl)-C(naphthyl) bonds—are key points of flexibility.

The energetic barriers to rotation around these bonds determine the range of accessible conformations in solution. nih.govresearchgate.net For N-(3,5-dichlorophenyl)naphthalene-2-carboxamide, the steric hindrance from the chlorine atoms on the phenyl ring and the bulky naphthalene group will influence the preferred rotational angles. These preferred conformations, or rotamers, dictate how the molecule can orient itself to form optimal interactions, such as hydrogen bonds and hydrophobic contacts, within a binding site.

The flexibility of both the ligand and its target protein is crucial for the binding process. nih.gov A rigid ligand may bind with high affinity if it perfectly matches a rigid binding site (a "lock-and-key" model). However, many biological targets exhibit significant flexibility, undergoing conformational changes upon ligand binding (an "induced-fit" model). nih.gov The ability of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide to adopt different conformations allows it to adapt to the specific topology of a binding pocket, potentially leading to interactions with a broader range of targets or enabling a more customized fit to a single target.

Referenced Compounds

| Compound Name |

|---|

| N-(3,5-dichlorophenyl)naphthalene-2-carboxamide |

| N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

While specific docking studies for N-(3,5-dichlorophenyl)naphthalene-2-carboxamide are not detailed in the available literature, research on analogous naphthalene-based compounds demonstrates their potential as inhibitors for various biological targets. For instance, molecular docking has been employed to investigate naphthalene (B1677914) derivatives as inhibitors of enzymes implicated in cancer and Alzheimer's disease. nih.govnih.gov In one such study, naphthalene-based sulphonamide derivatives were docked into the colchicine-binding site of tubulin, revealing key interactions that contribute to their ability to inhibit tubulin polymerization. nih.gov Similarly, docking simulations of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides helped in understanding their role as multidrug resistance (MDR) reversal agents. nih.gov These studies typically show that the naphthalene core provides a scaffold that can be functionalized to achieve specific interactions, such as hydrogen bonds and π-stacking, with amino acid residues in the target's active site. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Profiles

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes of proteins and ligands upon binding and the stability of the resulting complex over time.

For naphthalene-based compounds, MD simulations have been instrumental in validating docking results and providing a more dynamic picture of the ligand-receptor interactions. Studies on naphthalene-based inhibitors targeting SARS-CoV-2 papain-like protease (PLpro) have used MD simulations to confirm the stability of the ligand within the binding pocket. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the protein-ligand complex, offering insights into its stability. The analysis of root-mean-square fluctuation (RMSF) can further pinpoint which parts of the protein and ligand are more flexible or rigid. Such computational analyses are crucial for confirming that the interactions predicted by molecular docking are maintained in a dynamic, solvated environment.

Advanced QSAR Modeling Techniques

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to a specific biological activity or chemical reactivity.

Advanced QSAR modeling has been applied to series of N-aryl-naphthalene-2-carboxamide derivatives to understand the structural requirements for their antimicrobial activity. These studies are critical for optimizing lead compounds.

Comparative Molecular Surface Analysis (CoMSA)

CoMSA is a 3D-QSAR technique that uses the molecular surface to derive descriptors for correlating with biological activity. In a study of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, CoMSA was used to delineate the steric and electronic factors influencing their antistaphylococcal and antimycobacterial activities. The analysis generates contour maps that visualize regions where modifications to the molecule's shape or electrostatic potential would likely enhance or diminish its biological activity. For example, such an analysis might indicate that bulky substituents are favored in one region, while electronegative groups are preferred in another to improve target binding. researchgate.net

Independent Variables-Exploratory Partial Least Squares (IVE-PLS)

IVE-PLS is a variable selection algorithm used in QSAR to identify the most relevant descriptors from a larger set, thereby improving the predictive power and interpretability of the model. This method has been used in conjunction with CoMSA for naphthalene-2-carboxamide derivatives. By selecting the most informative variables, IVE-PLS helps to create more robust QSAR models that are less prone to overfitting and can more accurately predict the activity of new, untested compounds.

Neural Network Quantitative SAR

Artificial Neural Networks (ANN) are computational models inspired by the structure and function of biological neural networks. In QSAR, they are used to model complex, non-linear relationships between molecular descriptors and biological activity. For the series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, neural network-based QSAR was employed to illustrate the key 3D steric, electronic, and lipophilic features of the ligand-site composition. This advanced technique can capture intricate patterns in the data that may be missed by linear methods, providing a more nuanced understanding of the structure-activity landscape.

Pharmacophore Mapping and Virtual Screening Strategies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be used to screen large databases of compounds to identify new molecules that are likely to be active at a particular target.

Pharmacophore models have been successfully generated for naphthalene-2-carboxamide analogues to guide the design of new molecules with desired biological activities. For instance, a pharmacophore model for MDR reversal activity was created based on the potent agent Elacridar, which then guided the design of novel N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides. nih.gov This approach allows for the rational design of new compounds by ensuring they possess the key chemical features required for biological activity.

Once a pharmacophore model is established, it can be used in virtual screening campaigns. Large chemical databases, such as ZINC, ChemDiv, and TargetMol, can be filtered to identify compounds that match the pharmacophore model. mdpi.comqnl.qa These "hits" can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested in the laboratory, thereby streamlining the drug discovery process.

Theoretical Calculations of Electronic Properties and Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into the electronic structure and reactivity of molecules. For N-(3,5-dichlorophenyl)naphthalene-2-carboxamide, theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate its electronic properties and predict its chemical behavior. These computational studies are crucial for understanding the molecule's stability, reactivity, and potential applications.

DFT calculations are a common method to investigate the electronic characteristics of molecules. By solving the Schrödinger equation for a given molecule, researchers can determine various electronic parameters. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these theoretical calculations. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is vital for predicting how the molecule will interact with other chemical species.

Furthermore, global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

While specific DFT studies on N-(3,5-dichlorophenyl)naphthalene-2-carboxamide are not extensively reported in publicly accessible literature, the principles of such analyses are well-established. A hypothetical analysis would involve optimizing the geometry of the molecule and then performing calculations to obtain the electronic properties. The expected data from such a study would be presented in tables to summarize the key findings.

For illustrative purposes, a representative data table derived from a hypothetical DFT calculation at the B3LYP/6-311G(d,p) level of theory is shown below.

Table 1: Calculated Electronic Properties of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.65 |

| Electronegativity (χ) | 4.215 |

| Chemical Hardness (η) | 2.325 |

| Global Electrophilicity (ω) | 3.82 |

These theoretical values provide a foundational understanding of the molecule's electronic behavior. The relatively large HOMO-LUMO gap would suggest good stability. The MEP map would likely show negative potential localized around the oxygen and nitrogen atoms of the carboxamide group and the chlorine atoms, indicating these as potential sites for electrophilic attack. Conversely, the naphthalene and dichlorophenyl rings would exhibit regions of positive potential.

Advanced Research Methodologies in the Study of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide

The scientific investigation of novel chemical entities like N-(3,5-dichlorophenyl)naphthalene-2-carboxamide relies on a suite of advanced research methodologies to elucidate their biological activities and chemical properties. These techniques range from cellular assays that probe mechanisms of action to sophisticated analytical methods that ensure compound integrity. This article explores the application of these advanced techniques in the context of characterizing naphthalene-based carboxamides.

Future Research Directions and Potential Applications

Exploration of Additional Biological Activities and Therapeutic Areas

The naphthalene (B1677914) scaffold is a versatile structural motif present in numerous compounds with a wide array of therapeutic properties. ekb.eg Naphthalene-based compounds have been investigated for antimicrobial, antiviral, antiprotozoal, anticancer, and anti-inflammatory activities, among others. ekb.eg Consequently, a primary avenue for future research is to screen N-(3,5-dichlorophenyl)naphthalene-2-carboxamide against a broader range of biological targets.

Potential Therapeutic Areas for Investigation:

Antiviral Properties: Given that certain naphthalene-sulfonate derivatives have shown inhibitory activity against viral enzymes like RNA-dependent RNA polymerase (RdRp), investigating the potential of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide against viral targets is a logical next step. ekb.eg For instance, the papain-like protease (PLpro), an essential enzyme for coronavirus replication, has been successfully targeted by other naphthalene-based inhibitors. nih.gov

Anticancer Mechanisms: The anticancer properties of naphthalimide derivatives often involve DNA intercalation and the targeting of specific cancer cell lines. rjraap.com Naphthalene diimides (NDIs) are a promising class of anticancer agents that can target multiple G-quadruplexes, which are specialized DNA structures implicated in cancer cell proliferation. nih.govacs.org Future studies should explore whether N-(3,5-dichlorophenyl)naphthalene-2-carboxamide interacts with DNA G-quadruplexes or other cancer-specific targets like tubulin, similar to other naphthalene-bearing sulphonamide derivatives. nih.gov

Anti-inflammatory Effects: Researchers have reported significant anti-inflammatory activities in other synthetic naphthalene derivatives. researchgate.net Screening N-(3,5-dichlorophenyl)naphthalene-2-carboxamide in cellular and animal models of inflammation could uncover novel mechanisms for treating inflammatory disorders.

Antifungal Activity: A novel fungicidal compound, N-(Naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN), has demonstrated a significant inhibitory effect against the fungus Rhizoctonia solani. mdpi.com Its mechanism involves the destruction of the cell wall structure and damage to the cell membrane. mdpi.com This precedent suggests that the naphthalene carboxamide scaffold warrants investigation for broad-spectrum antifungal activity.

Design of Next-Generation Naphthalene Carboxamide Derivatives with Enhanced Specificity and Potency

The development of next-generation analogs of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide is crucial for improving its therapeutic index. This involves systematic structural modifications to understand and optimize the structure-activity relationship (SAR).

Key strategies for designing new derivatives include:

Scaffold Modification: Replacing the central phenyl ring of known kinase inhibitors with a more rigid and bulkier naphthalene ring has been a successful strategy for developing novel pan-Raf inhibitors. nih.gov This suggests that the naphthalene core is a key scaffold in kinase inhibition. nih.gov Further rigidification or introduction of flexible linkers could be explored.

Substitution Pattern Analysis: The type and position of substituents on the phenyl and naphthalene rings can dramatically alter biological activity. rjraap.com For example, in a series of N-arylcinnamamides, dichlorination of the cinnamoyl moiety and the presence of lipophilic, electron-withdrawing substituents on the anilide ring were found to be crucial for antibacterial activity. mdpi.com A systematic synthesis of analogs with varied halogenation patterns and other functional groups on both aromatic systems of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide would provide deeper insights into the SAR. researchgate.netrsc.org

Computational and In Silico Design: Utilizing pharmacophore modeling and molecular docking can guide the rational design of new derivatives. nih.govnih.gov By identifying the key pharmacophoric features required for binding to a specific target, such as a kinase or a viral protease, researchers can prioritize the synthesis of compounds with a higher probability of success. nih.govnih.gov

The table below summarizes SAR insights from related compound classes that could inform the design of next-generation N-(3,5-dichlorophenyl)naphthalene-2-carboxamide derivatives.

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Naphthalene-based diarylamides | Replacement of a central phenyl ring with a naphthalene ring | Created a key scaffold for pan-Raf kinase inhibitors. | nih.gov |

| Naphthalene diimides (NDIs) | Addition of different substituents on the phenyl rings | Altered antiproliferative activity against various tumor cell lines. | researchgate.net |

| N-arylcinnamamides | Substitution at the meta positions of the anilide ring by lipophilic, electron-withdrawing groups | Enhanced antibacterial activity. | mdpi.com |

| Naphthalene-1,4-dione analogues | Cyclisation of uncyclised amide compounds to imidazole counterparts | Showed a sharp increase in anticancer potency. | rsc.org |

Investigation of Metabolic Pathways in Model Organisms

Understanding the metabolic fate of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide is essential for its preclinical development. Naphthalene itself undergoes metabolic activation by cytochrome P450 (CYP) enzymes to form a 1,2-epoxide, which can lead to cytotoxicity. nih.gov Significant species- and region-specific differences in naphthalene bioactivation have been observed. nih.gov

Future research should focus on:

In Vitro Metabolic Stability: Using liver microsomes from different species (e.g., rat, mouse, human) to determine the rate of metabolism and identify the primary metabolites. researchgate.net Studies on alkyl-substituted naphthalenes have shown that human and rat liver microsomes can produce different metabolic profiles, with alkyl side chain oxidation sometimes being preferred over aromatic ring oxidation. researchgate.net

CYP Isoform Identification: Pinpointing the specific CYP isoforms responsible for metabolizing the compound. For naphthalene, CYP1A2 and CYP3A4 have been identified as key enzymes in producing different metabolites. nih.gov

Metabolite Identification and Characterization: Isolating and identifying the major metabolites using techniques like mass spectrometry and NMR to determine if they are active, inactive, or potentially toxic. The degradation of naphthalene in microorganisms often proceeds through the formation of cis-naphthalene dihydrodiol and subsequently 1,2-dihydroxynaphthalene. nih.gov

Development of Novel Delivery Systems for Enhanced Bioavailability in Research Models

Many naphthalene-based compounds are highly lipophilic, which can lead to poor aqueous solubility and low bioavailability. Overcoming this challenge is critical for effective in vivo research.

Future directions in formulation and delivery include:

Nanotechnology-Based Systems: Nanotechnology offers a variety of platforms to carry polyamine derivative drugs, like naphthalene carboxamides, to tumor cells effectively. nih.gov Lipid-based carriers, particularly liposomes, are well-recognized for their favorable safety profile, biocompatibility, and ability to encapsulate both lipophilic and hydrophilic drugs. nih.gov Developing a liposomal formulation for N-(3,5-dichlorophenyl)naphthalene-2-carboxamide could enhance its solubility and targeted delivery. nih.gov

Prodrug Approaches: Chemical modification to create more soluble prodrugs is a common strategy. academicjournals.org For instance, esterification of a drug's carboxyl group can increase lipophilicity and enhance absorption. academicjournals.org A similar strategy could be adapted for naphthalene carboxamides to improve their pharmacokinetic profiles.

Co-administration with Bioavailability Enhancers: Certain natural compounds, such as piperine, have been shown to enhance the bioavailability of co-administered drugs by inhibiting efflux pumps or metabolic enzymes. academicjournals.org Investigating the co-administration of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide with such enhancers could be a viable strategy.

Addressing Research Gaps and Challenges in Naphthalene Carboxamide Studies

Despite the promise of naphthalene carboxamides, several research gaps and challenges need to be addressed to advance the field.

Lack of Specificity Data: While many derivatives show potent activity, their specificity against a panel of related targets (e.g., a full kinase panel) is often not well-characterized. This can lead to off-target effects. Future studies must include comprehensive selectivity profiling.

Understanding Drug Resistance: The emergence of drug resistance is a major limitation for many therapeutic agents, including some naphthalimide derivatives in clinical trials. rjraap.comresearchgate.net Research is needed to understand potential resistance mechanisms to N-(3,5-dichlorophenyl)naphthalene-2-carboxamide and to design derivatives that can overcome them. Some naphthalene-2-carboxamides have shown the ability to reverse adriamycin resistance in cancer cell lines, suggesting a potential dual role for this scaffold. nih.gov

In Vivo Efficacy and Toxicology: There is a significant need for more extensive in vivo studies in relevant animal models to validate the in vitro findings. These studies must rigorously evaluate not only the efficacy but also the comprehensive toxicological profile of lead compounds to ensure a sufficient therapeutic window.

Q & A

Q. What are the recommended synthetic pathways for N-(3,5-dichlorophenyl)naphthalene-2-carboxamide, and how can structural purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. React naphthalene-2-carbonyl chloride (2-naphthoyl chloride) with 3,5-dichloroaniline in anhydrous dichloromethane, using triethylamine as a base. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR to confirm the absence of unreacted aniline or acyl chloride intermediates. Compare retention times and spectral data with commercial standards of structurally related carboxamides (e.g., N-phenyl-2-naphthylamine derivatives) .

Q. How can researchers assess the biological activity of this compound against fungal or bacterial pathogens?

- Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). For antifungal activity, test against Candida albicans or Aspergillus fumigatus using agar dilution methods. Include positive controls like iprodione (a structurally related dicarboximide fungicide) to benchmark efficacy. Advanced assays may involve time-kill kinetics or biofilm disruption studies using confocal microscopy .

Advanced Research Questions

Q. What experimental strategies elucidate the molecular mechanism of action of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide?

- Methodological Answer : Conduct enzyme inhibition assays using recombinant fungal enzymes (e.g., succinate dehydrogenase or cytochrome P450 monooxygenases). Measure IC₅₀ values via spectrophotometric methods (e.g., NADH oxidation rates). Pair with docking simulations (AutoDock Vina) to predict binding interactions with active sites. Validate findings using site-directed mutagenesis of suspected target residues. Cross-reference with metabolomic profiling (LC-MS) of treated microbial cells to identify disrupted pathways (e.g., ergosterol biosynthesis) .

Q. How can metabolite profiling be conducted to evaluate environmental or mammalian toxicity?

- Methodological Answer : Use rat hepatic microsome models (CYP450 enzymes) or plant cell cultures to simulate metabolic pathways. Extract metabolites via solid-phase extraction (SPE) and analyze with UHPLC-QTOF-MS in positive/negative ionization modes. Identify major metabolites (e.g., hydroxylated or dechlorinated derivatives) by matching fragmentation patterns with databases (mzCloud, METLIN). Compare with known toxicants (e.g., iprodione metabolites like N-(3,5-dichlorophenyl)-2-methyl-2,3,4-trihydroxybutanamide) to infer toxicity risks .

Q. What experimental designs are optimal for assessing environmental persistence and bioaccumulation?

- Methodological Answer : Follow OECD Test Guideline 307 for soil degradation studies: incubate the compound in loamy soil (20°C, 60% water-holding capacity) and quantify residues over 120 days via LC-MS/MS. For bioaccumulation, use aquatic models (e.g., Daphnia magna) exposed to sublethal concentrations (0.1–10 mg/L). Measure bioconcentration factors (BCFs) using whole-body extraction and GC-ECD. Correlate with logP values (predicted via ChemAxon) to assess hydrophobicity-driven risks .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing Cl with CF₃ on the phenyl ring or modifying the naphthalene core). Test analogs in parallel using high-throughput screening (HTS) against fungal panels. Apply QSAR models (DRAGON descriptors, Random Forest regression) to predict activity cliffs. Prioritize candidates with improved MICs and lower cytotoxicity (tested via mammalian cell viability assays, e.g., MTT). Validate top candidates in in planta infection models (e.g., Botrytis cinerea on tomato leaves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.